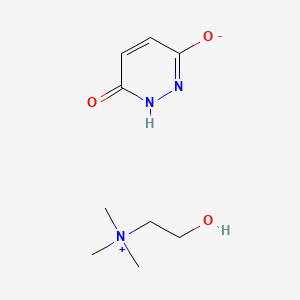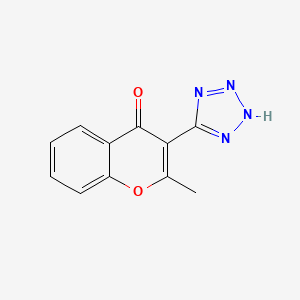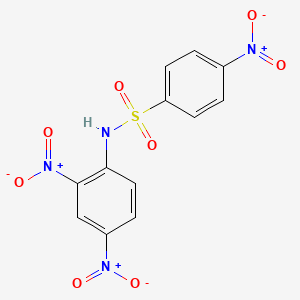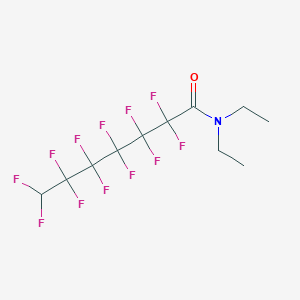
Maleic hydrazide choline salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of maleic hydrazide involves the reaction of maleic anhydride with hydrazine hydrate in the presence of a catalyst such as trifluoromethane sulfonic acid lanthanum. The reaction is carried out at a temperature range of 30-40°C for 30 minutes, followed by heating to 90-100°C for 5 hours. The product is then neutralized with sodium hydroxide solution to obtain maleic hydrazide .
Industrial Production Methods
In industrial settings, maleic hydrazide is often formulated as its potassium salt due to its higher water solubility, which allows for better penetration into plants. The potassium salt of maleic hydrazide is produced by dissolving maleic hydrazide in suitable solvents along with other necessary formulants .
Analyse Des Réactions Chimiques
Types of Reactions
Maleic hydrazide choline salt undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be decomposed by oxidizing agents and strong acids .
Common Reagents and Conditions
Oxidation: Mild oxidation produces compounds that react instantly with dienes to form crystalline derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Substitution reactions involve the replacement of functional groups under specific conditions.
Major Products
The major products formed from these reactions include crystalline derivatives and various substituted compounds, depending on the reagents and conditions used .
Applications De Recherche Scientifique
Maleic hydrazide choline salt has a wide range of applications in scientific research:
Chemistry: Used as a plant growth regulator and herbicide, it helps in studying plant physiology and growth patterns.
Medicine: Its potential genotoxic effects at high doses are studied for understanding DNA repair processes.
Industry: Widely used in agriculture to control sprouting in stored crops like potatoes, onions, and garlic.
Mécanisme D'action
Maleic hydrazide choline salt acts by inhibiting cell division in plants, thereby preventing the growth of newly developing suckers without retarding the elongation of more mature leaves. It is absorbed by leaves and roots and translocated throughout the plant, enhancing chlorophyll production and suppressing sprout and bud growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium salt of maleic hydrazide: Similar in function but with higher water solubility, allowing for better plant penetration.
Diethanolamine salt of maleic hydrazide: Used in commercial formulations for tobacco plants.
Uniqueness
Maleic hydrazide choline salt is unique due to its specific formulation with choline, which enhances its effectiveness as a plant growth regulator. Its ability to suppress growth and induce dormancy in a wide range of crops makes it a valuable tool in agriculture .
Propriétés
Numéro CAS |
61167-10-0 |
|---|---|
Formule moléculaire |
C9H17N3O3 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
2-hydroxyethyl(trimethyl)azanium;6-oxo-1H-pyridazin-3-olate |
InChI |
InChI=1S/C5H14NO.C4H4N2O2/c1-6(2,3)4-5-7;7-3-1-2-4(8)6-5-3/h7H,4-5H2,1-3H3;1-2H,(H,5,7)(H,6,8)/q+1;/p-1 |
Clé InChI |
ATBGNNCHICEGFV-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCO.C1=CC(=NNC1=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14596425.png)

![(1S)-Bicyclo[3.2.1]octan-2-one](/img/structure/B14596437.png)
![1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene](/img/structure/B14596441.png)
![2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid](/img/structure/B14596443.png)


![1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone](/img/structure/B14596455.png)

![4-{2-[4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14596467.png)

![2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene](/img/structure/B14596484.png)


